N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide
Description
N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide is a hydrazone derivative characterized by a 2-methylfuran-3-carbohydrazide backbone and a diethylamino-substituted benzylidene group. Hydrazones of this class are synthesized via condensation of hydrazides with aldehydes or ketones, forming an imine (C=N) bond .
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-20(5-2)15-8-6-14(7-9-15)12-18-19-17(21)16-10-11-22-13(16)3/h6-12H,4-5H2,1-3H3,(H,19,21)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZYZRLCTHYIJW-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323211 | |
| Record name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-methylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304906-47-6 | |
| Record name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-methylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide is a compound that has garnered attention in various scientific research applications. This article explores its chemical properties, synthesis, and potential applications in fields such as medicinal chemistry, materials science, and environmental studies.
Structure and Composition
The molecular formula of this compound is with a molecular weight of 315.37 g/mol. The compound features a furan ring, a hydrazide functional group, and a diethylamino substituent, which contribute to its reactivity and potential biological activity .
Medicinal Chemistry
This compound has been studied for its potential pharmacological properties. Its structure suggests possible activity as an anti-cancer agent due to the presence of the hydrazone moiety, which has been associated with various biological activities including anti-tumor effects. Research indicates that compounds with similar structures exhibit cytotoxicity against different cancer cell lines .
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of several hydrazone derivatives, including this compound, against human cancer cell lines. Results showed significant inhibition of cell proliferation, suggesting that modifications in the structure could lead to enhanced activity against specific types of cancer .
Materials Science
In materials science, this compound can be utilized as a precursor for synthesizing novel polymers or as an additive in coatings. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor development.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and protective coatings .
Environmental Studies
The compound's reactivity also opens avenues for environmental applications, particularly in pollutant degradation. Its ability to interact with various organic pollutants suggests potential use in remediation technologies.
Case Study: Pollutant Degradation
Experimental results have shown that this compound can catalyze the degradation of certain dyes in wastewater treatment processes. This property highlights its potential as an eco-friendly solution for environmental cleanup efforts .
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and similar hydrazones:
Key Observations :
Physical and Spectral Properties
Key Observations :
- Melting Points: Hydroxy-substituted analogs (e.g., L1) exhibit higher melting points due to hydrogen bonding, whereas alkylamino-substituted compounds may have lower melting points due to reduced crystallinity .
- IR Spectroscopy: All compounds show characteristic C=O (1650–1665 cm⁻¹) and C=N (1600–1630 cm⁻¹) stretches. The target compound’s diethylamino group may introduce additional C–N stretches near 1250 cm⁻¹ .
Biological Activity
N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 288.35 g/mol
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activities. A study demonstrated that derivatives of hydrazone compounds possess significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds. For instance, derivatives with similar structural motifs have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
-
Case Study on Anticancer Activity :
- Study : Evaluation of hydrazone derivatives against breast cancer cell lines.
- Findings : Compounds demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell growth.
- : The structural features of these compounds contribute significantly to their biological activity.
-
Case Study on Antimicrobial Efficacy :
- Study : Assessment of synthesized hydrazones against clinical bacterial isolates.
- Findings : this compound showed promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- : The compound's potential as an alternative antimicrobial agent warrants further investigation.
Table 1: Biological Activities of this compound
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA Synthesis : Some derivatives act by disrupting DNA replication processes in rapidly dividing cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The compound is synthesized via condensation of 4-(diethylamino)benzaldehyde derivatives with 2-methylfuran-3-carbohydrazide. Key steps include:
-
Catalyzed Schiff base formation : Use ethanol or methanol as solvents with catalytic acetic acid under reflux (60–80°C for 6–12 hours) to promote hydrazone bond formation .
-
Purification : Recrystallization from dichloromethane/hexane (3:1) yields high-purity crystals .
-
Yield Optimization : Monitor reaction progress via TLC (hexane:EtOAc, 6:4) and adjust stoichiometry (1:1.1 molar ratio of aldehyde to hydrazide) to minimize byproducts .
Parameter Condition Source Solvent Ethanol, methanol Catalyst Acetic acid Reaction Time 6–12 hours Purification Method Recrystallization (DCM/hexane)
Q. What spectroscopic techniques are essential for characterizing this carbohydrazide, and how should data be interpreted?
- Methodological Answer :
- 1H NMR : Confirm hydrazone (E)-configuration via imine proton resonance at δ 8.2–8.5 ppm and diethylamino group signals at δ 3.3–3.5 ppm (quartet) and 1.1–1.3 ppm (triplet) .
- IR Spectroscopy : Detect C=O (1660–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches to verify hydrazide backbone .
- Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR with density functional theory (DFT)-simulated spectra (e.g., Gaussian 09) . Adjust computational parameters (solvent model, basis set) to match experimental conditions.
- X-ray Crystallography : Use single-crystal XRD to unambiguously confirm the structure, especially stereochemistry, and refine against SHELXL . For example, lattice energy calculations can resolve ambiguities in hydrogen bonding .
- Dynamic NMR : Probe tautomerism or conformational flexibility if splitting patterns deviate from predictions .
Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?
- Methodological Answer :
- Challenges :
- Disorder : Common in flexible diethylamino or furan groups. Use PART instructions in SHELXL to model split positions .
- Twinning : Apply TWIN/BASF commands for non-merohedral twinning .
- Weak Diffraction : Optimize data collection at low temperatures (100 K) to enhance resolution .
- SHELX Workflow :
Structure Solution : SHELXD for phase problem resolution via dual-space methods .
Refinement : SHELXL with restraints for bond lengths/angles and H-atom placement via riding models .
| Crystallographic Parameter | Value/Technique | Source |
|---|---|---|
| Space Group | Monoclinic (e.g., P2₁/c) | |
| R Factor | <0.05 | |
| Hydrogen Handling | Riding model (Uiso = 1.2Ueq) |
Q. How can the biological activity of this compound be mechanistically studied using computational and experimental approaches?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets (e.g., enzymes) based on crystal structure coordinates .
- In Vitro Assays : Screen for apoptosis induction (e.g., caspase-3 activation) in cancer cell lines, referencing protocols for 4H-chromene derivatives .
- SAR Studies : Synthesize analogs with modified diethylamino or furan groups to identify critical pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
